Cas no 2228919-10-4 (3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol)

3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol 化学的及び物理的性質
名前と識別子
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- 3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol
- EN300-1728189
- 2228919-10-4
-
- インチ: 1S/C9H12N2OS/c12-9(4-10-5-9)7-3-13-8(11-7)6-1-2-6/h3,6,10,12H,1-2,4-5H2
- InChIKey: WFJPJKBHUZULLK-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C2(CNC2)O)N=C1C1CC1
計算された属性
- せいみつぶんしりょう: 196.06703418g/mol
- どういたいしつりょう: 196.06703418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 73.4Ų
3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1728189-0.05g |
3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol |
2228919-10-4 | 0.05g |
$1261.0 | 2023-09-20 | ||
Enamine | EN300-1728189-0.5g |
3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol |
2228919-10-4 | 0.5g |
$1440.0 | 2023-09-20 | ||
Enamine | EN300-1728189-10g |
3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol |
2228919-10-4 | 10g |
$6450.0 | 2023-09-20 | ||
Enamine | EN300-1728189-5g |
3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol |
2228919-10-4 | 5g |
$4349.0 | 2023-09-20 | ||
Enamine | EN300-1728189-1.0g |
3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol |
2228919-10-4 | 1g |
$1500.0 | 2023-06-04 | ||
Enamine | EN300-1728189-10.0g |
3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol |
2228919-10-4 | 10g |
$6450.0 | 2023-06-04 | ||
Enamine | EN300-1728189-0.25g |
3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol |
2228919-10-4 | 0.25g |
$1381.0 | 2023-09-20 | ||
Enamine | EN300-1728189-0.1g |
3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol |
2228919-10-4 | 0.1g |
$1320.0 | 2023-09-20 | ||
Enamine | EN300-1728189-2.5g |
3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol |
2228919-10-4 | 2.5g |
$2940.0 | 2023-09-20 | ||
Enamine | EN300-1728189-5.0g |
3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol |
2228919-10-4 | 5g |
$4349.0 | 2023-06-04 |
3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol 関連文献
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-olに関する追加情報
Professional Introduction to Compound with CAS No. 2228919-10-4 and Product Name: 3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol
The compound identified by the CAS number 2228919-10-4 and the product name 3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule integrates several key pharmacophoric elements, including a thiazole ring and an azetidine scaffold, which are well-documented for their roles in modulating various biological pathways.
Recent research in medicinal chemistry has highlighted the importance of thiazole derivatives in the development of novel therapeutic agents. The thiazole core in this compound is particularly noteworthy, as it is known for its stability and ability to engage with biological targets such as enzymes and receptors. Specifically, the 2-cyclopropyl substituent appended to the thiazole ring introduces steric hindrance, which can influence the compound's binding affinity and selectivity. This modification is a testament to the meticulous design often employed in drug discovery, where subtle changes in molecular structure can lead to significant improvements in pharmacological properties.
The azetidine ring component of 3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol further contributes to its unique pharmacological profile. Azetidine derivatives have been explored for their potential in treating a range of diseases, including infectious diseases and inflammatory conditions. The presence of the hydroxyl group at the 3-position of the azetidine ring adds another layer of complexity, influencing both the solubility and metabolic stability of the compound. These structural features collectively make this molecule a promising candidate for further investigation.
In the context of contemporary pharmaceutical research, compounds like 3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol are being scrutinized for their potential in addressing unmet medical needs. The integration of multiple pharmacophoric units into a single molecular entity allows for multitarget engagement, which is increasingly recognized as a strategy for developing more effective therapeutics. For instance, this compound may exhibit dual activity by interacting with both enzymatic and receptor targets relevant to specific disease pathways.
One of the most exciting aspects of this research is the exploration of its mechanism of action. Preliminary studies suggest that 3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol may exert its effects by modulating key signaling pathways involved in inflammation and infection. The thiazole ring is known to interact with various enzymes such as carbonic anhydrase, while the azetidine scaffold can engage with protein targets involved in immune responses. These interactions could potentially lead to novel therapeutic interventions for conditions where current treatments are limited or inadequate.
The synthesis and optimization of this compound also highlight advancements in synthetic methodologies that enable the efficient construction of complex heterocyclic frameworks. Modern techniques such as transition metal-catalyzed cross-coupling reactions have made it possible to introduce functional groups with high precision, allowing chemists to tailor molecular properties to desired pharmacological outcomes. The synthesis of 3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol exemplifies these capabilities, demonstrating how cutting-edge synthetic strategies can be applied to develop next-generation pharmaceuticals.
Evaluation of this compound's pharmacokinetic properties is another critical area of focus. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) must be thoroughly assessed before advancing into clinical trials. Computational modeling and experimental techniques are employed to predict and verify these properties, ensuring that promising candidates like 3-(2-cyclopropyl-1,3-thiazol-4-yl)azetidin-3-ol exhibit favorable profiles for further development. Such assessments are essential for identifying compounds that not only demonstrate biological activity but also possess the necessary characteristics for safe and effective clinical use.
The role of computational chemistry in understanding molecular interactions cannot be overstated. Advanced computational methods allow researchers to simulate how 3-(2-cyclopropyl-1,3-thiazol-4-yll)azetidin - - - - - - - - - - - - -- -- -- -- -- -- -- -- -- -- -- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ol interacts with biological targets at an atomic level. These insights can guide experimental design and help optimize lead compounds for improved efficacy and reduced side effects. By integrating computational predictions with experimental validation, researchers can accelerate the drug discovery process significantly.
Future directions for research on this compound may include exploring its efficacy in preclinical models relevant to human diseases. Animal studies could provide valuable insights into its therapeutic potential and help identify any unforeseen adverse effects. Additionally, investigating its interactions with specific proteins or enzymes using biophysical techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could offer deeper mechanistic understanding.
The development pipeline for novel therapeutics often involves collaboration across multiple disciplines—chemists design molecules like 2228919–10–4, biologists assess their biological activity, pharmacologists evaluate their efficacy, and clinicians translate findings into patient care*. This interdisciplinary approach ensures that promising compounds like *-- -- -- -- -- -- -- -- -- * * * * * * * * * * * * * * undergo rigorous testing before reaching patients*.>*>*>*>*>*>*>*>*>*>*>*>*>*>*>*>*>*
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